molecular formula C22H20N6O3 B5560331 3-({4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one

3-({4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one

Cat. No. B5560331
M. Wt: 416.4 g/mol
InChI Key: NGKFNURWHGYVEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C22H20N6O3 and its molecular weight is 416.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.15968852 g/mol and the complexity rating of the compound is 722. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Chemical Derivatives and Reactions : A range of chromene derivatives, including pyrido, oxazino, pyrimidino, and pyrrolo pyrano chromene derivatives, were synthesized through various reactions, demonstrating the versatility of chromene-based compounds in chemical synthesis. The IR, 1H NMR, 13C NMR, and MS spectra of these compounds were analyzed to understand their structural characteristics (Mahmoud et al., 2007).

  • Antiproliferative Activity : New derivatives of the chemical structure have been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines, with some compounds showing potential as anticancer agents. This highlights the therapeutic potential of chromene-based compounds in oncology research (Mallesha et al., 2012).

  • Solvent-Free Synthesis : The compound and its derivatives have been synthesized via a one-pot, three-component reaction under solvent-free conditions, showcasing an efficient and environmentally friendly approach to synthesizing chromene derivatives (Amirnejad et al., 2013).

Biological Activities

  • Antibacterial and Antioxidant Properties : Certain chromene derivatives exhibit significant antibacterial activity against various bacterial strains and possess antioxidant properties, suggesting their potential use in developing new antimicrobial and antioxidant agents (Al-ayed, 2011).

  • Antimicrobial Activity : Thiazolo and pyridine derivatives containing the pyrazolyl moiety have been synthesized and shown antimicrobial activities, indicating the compound's relevance in creating new antimicrobial agents (El‐Emary et al., 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for this compound would depend on its intended use. If it’s intended to be a drug, future research might focus on optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and conducting preclinical and clinical trials .

properties

IUPAC Name

3-[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O3/c1-15-6-7-28(25-15)20-13-19(23-14-24-20)26-8-10-27(11-9-26)21(29)17-12-16-4-2-3-5-18(16)31-22(17)30/h2-7,12-14H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKFNURWHGYVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.